ADTL-EI1712 ADTL-EI1712 ADTL-EI1712 is a dual inhibitor of ERK1 and ERK5 (IC50s = 40.43 and 64.5 nM, respectively). It reduces ERK1 and ERK5 activity by 93.5% and 89.4%, respectively, but also inhibits ERK2 activity by 92.7%, in a panel of 100 kinases at 1 µM. ADTL-EI1712 inhibits proliferation of HL-60 and MKN74, but not HeLa, cancer cells (IC50s = 1.26, 2.55, and >50 µM, respectively). It reduces tumor growth and intratumor phosphorylation of ERK1/2 and ERK5 in an MKN74 mouse xenograft model when administered at a dose of 50 mg/kg per day.

Brand Name: Vulcanchem
CAS No.:
VCID: VC7827526
InChI: InChI=1S/C22H18Cl2N4O2S2/c23-14-6-2-1-5-12(14)20(30)27-21-18(19(25)29)13-9-10-28(11-17(13)32-21)22(31)26-16-8-4-3-7-15(16)24/h1-8H,9-11H2,(H2,25,29)(H,26,31)(H,27,30)
SMILES: C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)N)C(=S)NC4=CC=CC=C4Cl
Molecular Formula: C22H18Cl2N4O2S2
Molecular Weight: 505.4 g/mol

ADTL-EI1712

CAS No.:

Cat. No.: VC7827526

Molecular Formula: C22H18Cl2N4O2S2

Molecular Weight: 505.4 g/mol

* For research use only. Not for human or veterinary use.

ADTL-EI1712 -

Specification

Molecular Formula C22H18Cl2N4O2S2
Molecular Weight 505.4 g/mol
IUPAC Name 2-[(2-chlorobenzoyl)amino]-6-[(2-chlorophenyl)carbamothioyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Standard InChI InChI=1S/C22H18Cl2N4O2S2/c23-14-6-2-1-5-12(14)20(30)27-21-18(19(25)29)13-9-10-28(11-17(13)32-21)22(31)26-16-8-4-3-7-15(16)24/h1-8H,9-11H2,(H2,25,29)(H,26,31)(H,27,30)
Standard InChI Key LVSFMPVPLIMFMY-UHFFFAOYSA-N
SMILES C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)N)C(=S)NC4=CC=CC=C4Cl
Canonical SMILES C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)N)C(=S)NC4=CC=CC=C4Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bicyclic thieno[2,3-c]pyridine scaffold, where a thiophene ring is fused to a partially hydrogenated pyridine ring. At position 2 of the thiophene moiety, a (2-chlorobenzoyl)amino group is attached, while position 6 hosts a [(2-chlorophenyl)amino]thioxomethyl substituent. The carboxamide group at position 3 completes the functionalization, contributing to potential hydrogen-bonding interactions.

Systematic Nomenclature

According to IUPAC conventions, the full name is 2-[(2-chlorobenzoyl)amino]-6-[(2-chlorophenyl)carbamothioyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide. This name systematically identifies:

  • The thieno[2,3-c]pyridine core (positions 2, 3, 6, and 7)

  • The 2-chlorobenzoyl amino group at position 2

  • The thiourea-linked 2-chlorophenyl group at position 6

  • The carboxamide at position 3.

Synthesis and Structural Elucidation

Synthetic Strategies

Physicochemical Properties

Molecular Characteristics

PropertyValueSource
Molecular FormulaC22_{22}H18_{18}Cl2_2N4_4O2_2S2_2
Molecular Weight505.4 g/mol
Hydrogen Bond Donors4 (2x NH, 1x CONH2_2, 1x NHS)
Hydrogen Bond Acceptors5 (2x O, 2x S, 1x CONH2_2)
Rotatable Bonds6

Solubility and Stability

Though experimental data is unavailable, the compound’s lipophilic ClogP (estimated >3.5) and multiple aromatic rings suggest limited aqueous solubility. Stability may be influenced by the thiourea group, which can undergo hydrolysis under acidic or basic conditions.

Biological Activity and Mechanistic Insights

Hypothesized Targets

The structural resemblance to kinase inhibitors (e.g., imatinib) and protease inhibitors implies potential interactions with:

  • Tyrosine Kinases: Chlorophenyl and carboxamide groups may facilitate ATP-binding pocket interactions .

  • Cysteine Proteases: The thiourea moiety could act as a covalent inhibitor via thiol-disulfide exchange.

Comparative Analysis with Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
Target CompoundC22_{22}H18_{18}Cl2_2N4_4O2_2S2_2505.4Dual chlorophenyl, thiourea
6-Ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide C17_{17}H19_{19}ClN4_4O2_2S378.9Ethyl group, carboxamide
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide C15_{15}H17_{17}N3_3OS287.4Benzyl substituent, primary amine
2-Amino-5,5,7,7-tetramethyl derivative C14_{14}H22_{22}N2_2O2_2S282.4Tetramethyl groups, ester

This table highlights the target compound’s higher molecular complexity and unique thiourea functionality compared to simpler analogues .

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